2-碘-4-(三氟甲基)苯甲腈

描述

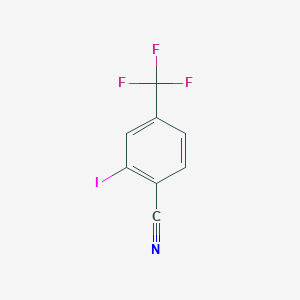

2-Iodo-4-(trifluoromethyl)benzonitrile is an organic compound with the empirical formula C8H3F3IN . It is a white to light yellow crystal powder . This compound is used as a pharmaceutical intermediate .

Molecular Structure Analysis

The molecular structure of 2-Iodo-4-(trifluoromethyl)benzonitrile consists of an iodine atom and a trifluoromethyl group attached to a benzonitrile ring . The molecular weight of this compound is 297.02 .Physical and Chemical Properties Analysis

2-Iodo-4-(trifluoromethyl)benzonitrile is a solid at 20 degrees Celsius . It has a melting point range of 50.0 to 55.0 degrees Celsius . This compound is slightly soluble in water .科学研究应用

合成与有机化学

2-碘-4-(三氟甲基)苯甲腈在各种有机合成过程中充当中间体,展示了其在构建复杂分子中的多功能性。例如,它已被用于 4-氟-2-(三氟甲基)苯甲腈的选择性连续流动碘化中,展示了连续流动工艺在实现区域选择性碘化中的效率。该方法提供了一种合成碘化合物的实用方法,这些化合物由于其对进一步官能化的反应性而在有机化学中是有价值的中间体 (Dunn 等人,2018).

材料科学与电化学

在材料科学和电化学领域,2-碘-4-(三氟甲基)苯甲腈已被用作高电压锂离子电池的新型电解质添加剂。将其加入 LiNi0.5Mn1.5O4 正极的电解质成分中,可显着提高循环稳定性和容量保持率,展示了功能化苯甲腈提高储能器件性能的潜力 (Huang 等人,2014).

催化与合成方法

在催化中,2-碘-4-(三氟甲基)苯甲腈的衍生物已被用于开发芳烃和杂芳烃三氟甲基化的全新方法。此应用强调了该化合物在促进三氟甲基团引入中的作用,这种修饰赋予有机分子理想的物理和化学性质,例如增加的代谢稳定性和亲脂性 (Mejía & Togni,2012).

高价碘化学

多价碘化合物的化学,包括源自 2-碘-4-(三氟甲基)苯甲腈的化合物,已得到快速发展,尤其是在氧化反应和原子转移过程中。这些化合物因其氧化能力、良性的环境影响以及促进广泛合成转化的准备性而受到赞誉。对高价碘化学的探索为高效有机合成和复杂分子的结构研究提供了新试剂的见解 (Zhdankin & Stang,2008).

太阳能转换

2-碘-4-(三氟甲基)苯甲腈相关化合物也因其在太阳能转换中的用途而受到研究,特别是在染料敏化太阳能电池 (DSSC) 的背景下。已证明将全氟化合物作为添加剂加入 DSSC 中可以提高功率转换效率,突出了功能化苯甲腈在改善可再生能源技术的太阳能电池性能方面的潜力 (Jeong 等人,2011).

安全和危害

2-Iodo-4-(trifluoromethyl)benzonitrile is classified as harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/clothing/eye protection/face protection .

未来方向

As a pharmaceutical intermediate, 2-Iodo-4-(trifluoromethyl)benzonitrile likely plays a role in the synthesis of various pharmaceutical compounds . Its future directions may include its use in the development of new pharmaceuticals, although specific future applications are not mentioned in the available resources.

作用机制

Target of Action

It is known that the compound is used as a pharmaceutical intermediate , which suggests that it may be involved in the synthesis or modification of active pharmaceutical ingredients.

Pharmacokinetics

Its solubility in water is reported to be slight , which may affect its bioavailability and distribution in the body.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Iodo-4-(trifluoromethyl)benzonitrile. For instance, it is sensitive to light , suggesting that exposure to light could affect its stability. Furthermore, it is recommended to be stored in a dry, cool, and well-ventilated place , indicating that humidity and temperature could also impact its stability and efficacy.

属性

IUPAC Name |

2-iodo-4-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3IN/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONPNIYQHISNPRM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)I)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3IN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

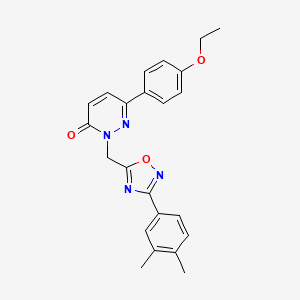

![2-amino-3-benzoyl-N-[3-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2750367.png)

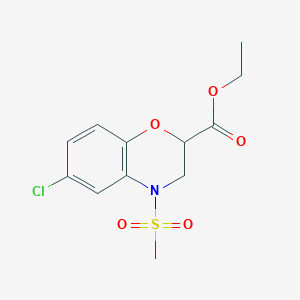

![2-[(2-Hydroxyethyl)(pyridin-2-yl)amino]ethan-1-ol](/img/structure/B2750378.png)

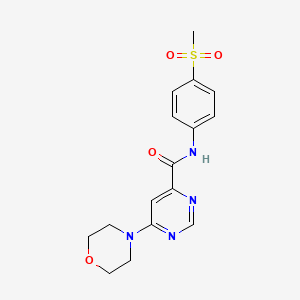

![N-(4-{[3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2750385.png)

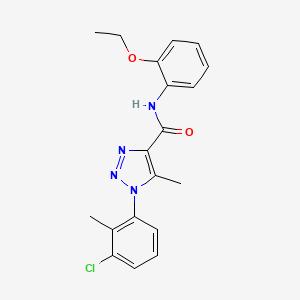

![2-{Methyl[(5-methyl-1,2-oxazol-3-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B2750389.png)